molecular formula C9H8F3NO3 B7762308 2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene

2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B7762308
M. Wt: 235.16 g/mol
InChI Key: HNSXRQOWSFWKMW-UHFFFAOYSA-N
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Description

2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene is an aromatic compound of high interest in chemical and pharmaceutical research, identified by CAS 157060-87-2 . Its molecular formula is C9H8F3NO3, and it has a molecular weight of 235.16 g/mol . The compound features a benzene ring substituted with a methyl group, a nitro group, and a 2,2,2-trifluoroethoxy chain, a combination that confers unique electronic and steric properties. The presence of both electron-withdrawing (nitro and trifluoroethoxy) and electron-donating (methyl) groups makes it a valuable and versatile scaffold in synthetic chemistry. Researchers primarily utilize this compound as a key synthetic intermediate or building block in the development of more complex molecules . Its structural motifs are particularly relevant in the search for novel active compounds in agrochemical and pharmaceutical discovery programs. The trifluoroethoxy group is known to enhance properties such as metabolic stability and lipophilicity, which can be crucial in optimizing the pharmacokinetic profiles of lead compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-6-4-7(16-5-9(10,11)12)2-3-8(6)13(14)15/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSXRQOWSFWKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

The precursor 2-methyl-4-(2,2,2-trifluoroethoxy)benzene is synthesized via nucleophilic aromatic substitution (SNAr) between o-cresol derivatives and 2,2,2-trifluoroethyl halides. Key parameters include:

Reaction Conditions:

  • Substrate: 2-methylphenol (o-cresol) or its halogenated derivatives

  • Etherification Agent: 2,2,2-Trifluoroethyl bromide/iodide

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

  • Base: NaOH or KOH (50–60% aqueous solutions)

  • Temperature: 60–80°C

  • Yield: 85–92%

The reaction mechanism proceeds through deprotonation of the phenolic oxygen, followed by nucleophilic attack on the trifluoroethyl halide. Phase-transfer catalysts enhance reaction rates by facilitating interfacial contact between aqueous and organic phases.

Nitration Conditions

Nitration of 2-methyl-4-(2,2,2-trifluoroethoxy)benzene employs mixed acid systems:

ParameterSpecification
Nitrating AgentHNO₃ (68–70%) in H₂SO₄ (96–98%)
Molar Ratio (HNO₃:Substrate)1.1:1 to 1.3:1
Temperature0–5°C (controlled exotherm)
Reaction Time2–4 hours
Yield75–82%

The nitro group preferentially occupies the position ortho to the methyl group and meta to the trifluoroethoxy substituent, driven by the combined electronic effects of the electron-donating methyl and electron-withdrawing trifluoroethoxy groups.

Mechanistic Insights:

  • Protonation of the aromatic ring by H₂SO₄ enhances electrophilicity.

  • Nitronium ion (NO₂⁺) attack occurs at the position maximally activated by substituents.

  • Steric hindrance from the trifluoroethoxy group suppresses para-nitration relative to the methyl group.

Alternative Synthetic Pathways

Sequential Functionalization Approach

This method involves late-stage introduction of the trifluoroethoxy group:

  • Nitration of 2-Methylphenol:

    • Initial nitration yields 2-methyl-4-nitrophenol (30–40% yield)

    • Requires careful temperature control (-10 to 0°C) to prevent polynitration.

  • Etherification:

    • Reaction with 2,2,2-trifluoroethyl bromide under phase-transfer conditions

    • Yield: 50–65% (lower due to nitro group deactivation).

Tandem Etherification-Nitration

A one-pot methodology has been reported using:

  • Substrate: 2-Methyl-4-fluorophenol

  • Etherification: With 2,2,2-trifluoroethanol (K₂CO₃/DMF, 80°C)

  • In Situ Nitration: Using acetyl nitrate (AcONO₂)

  • Overall Yield: 60–68%

This approach reduces purification steps but requires precise stoichiometric control to minimize side reactions.

Reaction Optimization and Parameters

Temperature Effects

  • Etherification: Optimal at 70°C (±5°C), balancing reaction rate and byproduct formation.

  • Nitration: Maintained below 10°C to prevent:

    • Oxidative decomposition of the trifluoroethoxy group

    • Polynitration side reactions.

Solvent Systems

StepPreferred SolventRationale
EtherificationToluene/Water biphasicFacilitates phase-transfer catalysis
NitrationH₂SO₄ (neat)Enhances nitronium ion concentration

Catalytic Enhancements

  • Microwave Assistance: Reduces etherification time from 6 hours to 45 minutes (comparable yields).

  • Flow Chemistry: Continuous reactors improve heat dissipation during nitration, enabling 15% scale-up per batch.

Industrial-Scale Production

Large-scale manufacturing employs:

  • Continuous Flow Reactors:

    • Residence time: 8–12 minutes

    • Throughput: 50–100 kg/day

  • Purification:

    • Liquid-Liquid Extraction (ethyl acetate/water)

    • Recrystallization (ethanol/water mixtures)

    • Purity: >99% (HPLC)

Economic Considerations:

  • Raw material costs dominated by 2,2,2-trifluoroethanol (≈$120/kg)

  • Process intensification reduces waste generation by 40% compared to batch methods.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Direct Nitration8299.5High1.0
Sequential Functionalization6598.2Moderate1.4
Tandem Process6897.8Low1.2

The direct nitration route remains preferred for industrial applications due to superior yield and scalability, despite higher initial capital investment in flow reactor systems .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction to form a primary amine. Common methods include:

Reagents/Conditions Product Mechanism References
H₂/Pd-C in ethanol2-Methyl-4-(2,2,2-trifluoroethoxy)anilineCatalytic hydrogenation
Fe/HCl (aq.)2-Methyl-4-(2,2,2-trifluoroethoxy)anilineAcidic reduction with iron

The trifluoroethoxy group remains intact under these conditions due to its stability toward reducing agents.

Electrophilic Aromatic Substitution (EAS)

  • Halogenation : Bromination or chlorination under Lewis acid catalysis (e.g., FeBr₃) occurs at the meta position relative to the nitro group (C₅) .

  • Nitration : Further nitration is sterically hindered but theoretically possible at C₅ under vigorous conditions (HNO₃/H₂SO₄, >50°C) .

Nucleophilic Aromatic Substitution (NAS)

The trifluoroethoxy group enhances susceptibility to NAS at positions ortho/para to itself, though competing deactivation by the nitro group limits reactivity. Example:

Nucleophile Conditions Product Yield References
NH₃ (excess)Cu catalyst, 150°C2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)-3-aminobenzeneLow

Side-Chain Reactions (Methyl Group)

The methyl group undergoes radical-mediated halogenation under UV light:

Reagent Conditions Product Mechanism References
Cl₂UV light, 25°C2-(Chloromethyl)-1-nitro-4-(2,2,2-trifluoroethoxy)benzeneFree-radical chain

Trifluoroethoxy Group Reactivity

The -OCH₂CF₃ group resists hydrolysis under acidic/basic conditions but can participate in SN2 reactions with strong nucleophiles:

Reagent Conditions Product References
NaSH (excess)DMF, 120°C2-Methyl-1-nitro-4-(2,2,2-trifluoroethylthio)benzene

Diazotization and Coupling

After nitro reduction to an amine, diazotization enables coupling reactions:

  • Diazonium Salt Formation : Treatment with NaNO₂/HCl at 0–5°C yields a diazonium intermediate.

  • Coupling : React with phenols or aromatic amines to form azo dyes.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique trifluoroethoxy group enhances its reactivity and solubility in various solvents, making it a valuable precursor for pharmaceuticals and agrochemicals.

ApplicationDescription
Synthesis of PharmaceuticalsUsed to create compounds with potential therapeutic effects.
Agrochemical DevelopmentIntermediate for developing pesticides or herbicides.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cell lines.

Biological ActivityFindings
AntimicrobialExhibits activity against Gram-positive bacteria.
AnticancerShows promise in inhibiting proliferation of cancer cells in vitro.

Medicine

The pharmacological properties of this compound are being explored for therapeutic applications. Its ability to undergo bioreduction to form reactive intermediates may lead to novel drug candidates.

Medicinal ApplicationPotential Benefits
Drug DevelopmentMay lead to new treatments for infections and cancer.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals that possess unique properties due to the trifluoroethoxy moiety. These materials are often used in high-performance coatings and fluorinated polymers.

Industrial UseCharacteristics
Specialty ChemicalsEnhanced thermal stability and chemical resistance.
Fluorinated PolymersImproved hydrophobicity and durability.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus strains . The structure-activity relationship indicated that modifications to the nitro group could enhance efficacy.

Case Study 2: Cancer Cell Inhibition

Research conducted at a leading pharmaceutical institute evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that specific derivatives inhibited cell proliferation by inducing apoptosis through reactive oxygen species generation .

Mechanism of Action

The mechanism of action of 2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with various molecular targets. The trifluoroethoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene with structurally or functionally related fluorinated aromatic compounds. Key differences in substituents, synthesis methods, and applications are highlighted.

Structural Analogues

Compound Name Molecular Formula Substituents (Positions) Key Features/Applications
2-Ethynyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene C₁₀H₆F₃NO₃ Ethynyl (2), nitro (4), trifluoroethoxy (1) High reactivity due to ethynyl group; potential intermediate in click chemistry
1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene C₉H₉F₃O₂ Methoxy (1), trifluoroethoxy (4) Synthesized via Pd-catalyzed C-O coupling; model for agrochemical precursors
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) C₁₃H₉ClF₃NO₃ Chloro (2), nitro (4), trifluoromethyl (4) Herbicide; nitro group enhances electrophilic reactivity
2-Ethyl-1-methoxy-4-nitrobenzene C₉H₁₁NO₃ Ethyl (2), methoxy (1), nitro (4) Non-fluorinated analogue; studied for heterocyclic synthesis

Key Observations:

  • The methyl group at position 2 provides steric hindrance, which may slow nucleophilic substitution compared to smaller substituents (e.g., hydrogen or ethynyl) .
  • Nitro Group Position : In oxyfluorfen, the nitro group at position 4 (meta to trifluoromethyl) contributes to herbicidal activity, whereas the nitro group at position 1 in the target compound (ortho to methyl) may alter electronic distribution and reactivity .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogues:

  • Solubility: Trifluoroethoxy groups generally reduce water solubility compared to non-fluorinated alkoxy groups.
  • Stability : The nitro group increases susceptibility to reduction, while trifluoroethoxy groups enhance thermal stability .

Biological Activity

2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene, with the CAS number 157060-87-2, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C9H8F3N2O3
  • Molecular Weight : 235.16 g/mol
  • Structural Features : The compound features a nitro group and a trifluoroethoxy group, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the trifluoroethoxy group is particularly noteworthy as it can influence the compound's lipophilicity and membrane permeability.

Antimicrobial Activity

Studies have shown that nitro-substituted aromatic compounds often display antimicrobial properties. For instance:

  • Case Study : A related study indicated that nitro compounds can inhibit bacterial growth by disrupting cellular processes. The mechanism typically involves the formation of reactive nitrogen species that damage bacterial DNA and proteins.

Antifungal Activity

The synthesis of derivatives from this compound has been explored in the context of fungicidal applications:

  • Research Findings : Compounds derived from this structure have been tested against various fungal strains, demonstrating effectiveness comparable to established antifungal agents. This suggests potential utility in agricultural settings where fungal resistance is a concern.

Anticancer Potential

Recent studies have focused on the anticancer potential of similar compounds:

  • Mechanism of Action : Some derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The presence of electron-withdrawing groups like trifluoroethoxy enhances their interaction with cellular targets involved in cancer progression.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialNitrobenzene derivativesInhibition of bacterial growth
AntifungalTriazole derivativesEffective against fungal strains
AnticancerVarious derivativesInduction of apoptosis in cancer cells

Research Findings

  • Synthesis and Biological Evaluation : A study published in a leading journal highlighted the synthesis of various derivatives from this compound and their subsequent evaluation for biological activity. The results indicated promising antifungal and anticancer properties.
  • Mechanistic Insights : Research has elucidated the mechanisms by which these compounds exert their effects. For example, the interaction with specific proteins involved in cell signaling pathways has been documented, suggesting a targeted approach to drug design.
  • Environmental Considerations : Given the increasing emphasis on environmentally friendly synthesis processes, newer methods for producing this compound have been explored that minimize toxic byproducts while maintaining efficacy.

Q & A

Q. How is this compound utilized as a precursor in pharmaceutical or agrochemical synthesis?

  • Methodological Answer : The nitro group can be reduced to an amine (using H₂/Pd-C or Zn/HCl) for coupling reactions (e.g., forming amides or ureas). The trifluoroethoxy group enhances metabolic stability in drug candidates. For example, it serves as a building block in protease inhibitors or herbicides, leveraging its electron-withdrawing properties to modulate bioavailability .

Q. What role does the trifluoroethoxy group play in enhancing material properties (e.g., in polymers or coatings)?

  • Methodological Answer : The CF₃ group increases hydrophobicity and thermal stability. In polyphosphazenes, trifluoroethoxy side chains improve flame resistance and dielectric properties. Fabricate nanofibers via electrospinning (THF solutions, 15–20 kV applied voltage) for membranes or drug delivery systems .

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